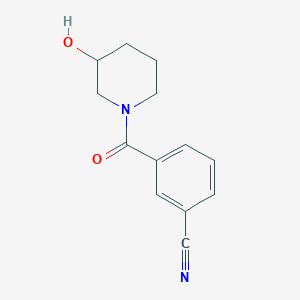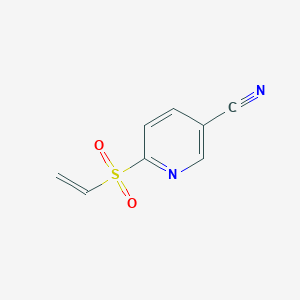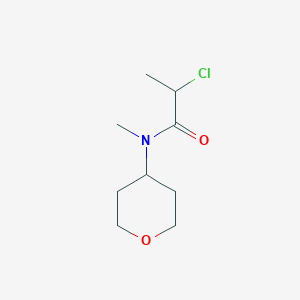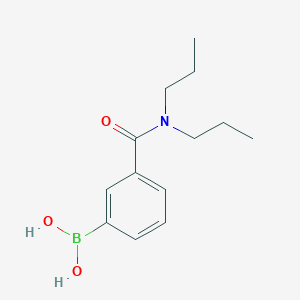
(3-(二丙基氨基甲酰基)苯基)硼酸
描述
(3-(Dipropylcarbamoyl)phenyl)boronic acid is a chemical compound with the molecular formula C13H20BNO3 . Its molecular weight is 249.12 g/mol . The IUPAC name for this compound is 3-[(dipropylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for(3-(Dipropylcarbamoyl)phenyl)boronic acid is 1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
(3-(Dipropylcarbamoyl)phenyl)boronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 454.3±47.0 °C at 760 mmHg, and a flash point of 228.5±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound’s ACD/LogP is 1.93, and its ACD/LogD (pH 5.5) is 1.89 .
科学研究应用
光学调制
苯硼酸,包括与“(3-(二丙基氨基甲酰基)苯基)硼酸”类似的结构,已被用于光学调制。一项研究展示了将苯硼酸与聚乙二醇共轭用于单壁碳纳米管的水性分散,从而使近红外荧光猝灭以响应糖类结合。这项研究表明吸附苯硼酸的分子结构与单壁碳纳米管的光学性质之间存在明确的联系,表明在糖类识别和传感技术中具有潜在应用 (Mu 等人,2012).
荧光识别
在另一个应用中,合成了一种硼酸衍生物,用作 Fe3+ 离子和 F- 离子的顺序“开-关-开”型中继荧光探针,在生理条件下表现出高选择性和灵敏度。该探针已成功用于生物成像,以检测活细胞中的细胞内 Fe3+ 和 F-,突出了其在生物和医学诊断中的潜力 (Selvaraj 等人,2019).
光物理研究
已经对 3-甲氧基苯硼酸(与查询化合物相关的衍生物)在不同溶剂中的光物理性质进行了研究,以了解其溶剂化变色和量子产率,为激发态行为和光物理和光化学研究中的潜在应用提供了见解 (Muddapur 等人,2016).
细菌检测
硼酸,包括 3-氨基苯硼酸(一种与查询化合物在结构上相关的化合物),已被用于通过与细菌细胞壁上的二醇基团的亲和力结合反应来检测细菌。这种方法涉及将 3-氨基苯硼酸固定在金电极上,以检测由细菌结合引起的电容变化,提供了一种在各种类型水中快速且经济高效地检测细菌的潜在方法 (Wannapob 等人,2010).
安全和危害
The compound is labeled with the GHS07 pictogram, and its signal word is "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .
属性
IUPAC Name |
[3-(dipropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDZYTLGLQATCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657276 | |
| Record name | [3-(Dipropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dipropylcarbamoyl)phenylboronic acid | |
CAS RN |
850567-39-4 | |
| Record name | B-[3-[(Dipropylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dipropylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



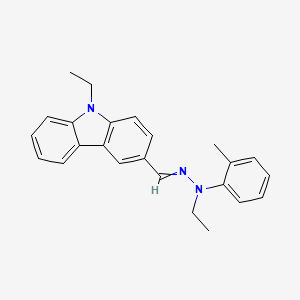
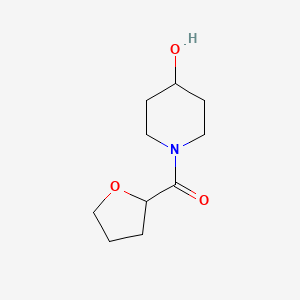


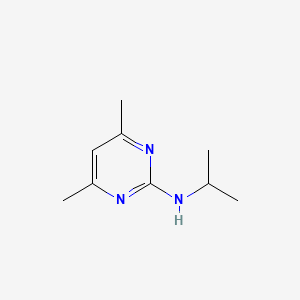

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
